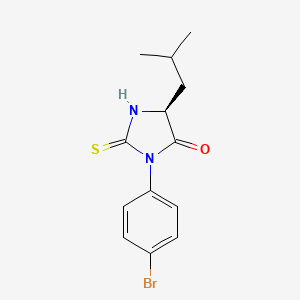
(5S)-3-(4-Bromophenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes a bromophenyl group, an isobutyl side chain, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves the following steps:
Formation of the Thioxoimidazolidinone Core: This can be achieved by reacting an appropriate isocyanate with a thiourea derivative under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the thioxoimidazolidinone intermediate.
Addition of the Isobutyl Side Chain: The isobutyl group can be added through an alkylation reaction, using an isobutyl halide and a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxoimidazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are often employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may allow it to act as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioxoimidazolidinone core can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(S)-3-(4-Chlorophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Methylphenyl)-5-isobutyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
61357-82-2 |
|---|---|
Molecular Formula |
C13H15BrN2OS |
Molecular Weight |
327.24 g/mol |
IUPAC Name |
(5S)-3-(4-bromophenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H15BrN2OS/c1-8(2)7-11-12(17)16(13(18)15-11)10-5-3-9(14)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,15,18)/t11-/m0/s1 |
InChI Key |
PKRQVCPZDYKDKG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





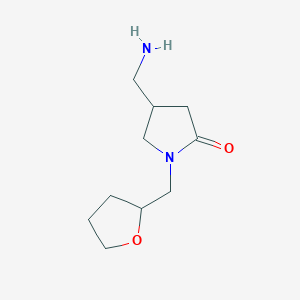
![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)
![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)

![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
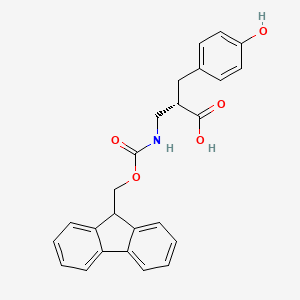
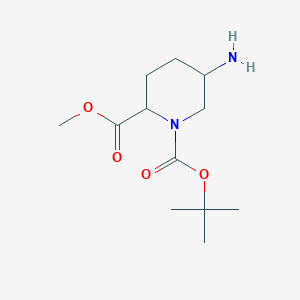
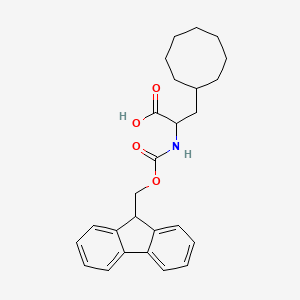


![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)
